
Calciumgluconat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium glucoheptonate is a calcium salt of glucoheptonic acid. It is widely used in the field of medicine and biochemistry. Calcium glucoheptonate is a white, odorless, and tasteless powder that is highly soluble in water. It has been extensively studied for its biochemical and physiological effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
Osteoblastenproliferation und Osteogenese
Calciumgluconat wurde auf seine Auswirkungen auf die Proliferation und Osteogenese osteoblastenähnlicher Zellen untersucht. Es hat gezeigt, dass es die Zellviabilität und Proliferation in MG-63-Zellen erhöht, die ein Modell für menschliche Osteoblasten sind . Diese Verbindung verbessert auch die Kalziumaufnahme und -mineralisierung, die für die Knochengesundheit unerlässlich sind.
Bioverfügbarkeit und Pharmakokinetik
Vergleichende Studien wurden durchgeführt, um die Bioverfügbarkeit und Pharmakokinetik von this compound im Vergleich zu Calciumcarbonat zu bewerten. Die Ergebnisse deuten darauf hin, dass this compound eine hohe relative Bioverfügbarkeit aufweist, was es zu einer möglichen Wahl für die Kalziumsupplementierung macht, insbesondere in Populationen mit geringer Kalziumaufnahme über die Nahrung .
Behandlung von Kalziummangel
This compound wird verwendet, um Zustände zu verhindern oder zu behandeln, die zu Hypokalzämie führen können, einem Mangel an Kalzium im Blut. Der Körper benötigt Kalzium für starke Knochen, Muskelkontraktionen und Neurotransmission .
Stabilität in Lösungen
Untersuchungen zur Stabilität von Calciumgluconatlösung haben ergeben, dass bestimmte Herstellungsmethoden, wie z. B. Membranfiltration und Autoklavieren, die Stabilität dieser Lösungen erhöhen können. Dies ist wichtig für die pharmazeutische Industrie bei der Herstellung von Nahrungsergänzungsmitteln oder anderen medizinischen Formulierungen .
Sicherheitsprofil
Studien haben gezeigt, dass this compound keine Zytotoxizität auf Dickdarm- und Nierene Epithelzellen ausübt. Dies deutet auf ein günstiges Sicherheitsprofil für die Verbindung hin, das für ihre Verwendung in pharmazeutischen Anwendungen unerlässlich ist .
Knochen Gesundheit und Umbau
This compound spielt eine Rolle bei der Aufrechterhaltung des Knochenumbaus, einem Gleichgewicht zwischen Kalziumresorption und -ablagerung. Seine Supplementierung kann bei der Behandlung von Erkrankungen im Zusammenhang mit der Knochengesundheit, wie z. B. Osteoporose, von Vorteil sein .
Wirkmechanismus
Target of Action
Calcium glucoheptonate, also known as NSC 42196, is primarily targeted at maintaining calcium levels in the body . It is used to prevent or treat conditions that may cause hypocalcemia, which is a deficiency of calcium in the bloodstream . The body needs calcium for various functions, including the formation of strong bones, and the proper functioning of the heart, muscles, and nervous system .
Mode of Action
Calcium glucoheptonate works by replenishing the diminished levels of calcium in the body, thereby returning them to normal levels . It is a highly soluble calcium salt, which allows it to be easily absorbed and utilized by the body .
Biochemical Pathways
Calcium glucoheptonate affects the biochemical pathways related to calcium homeostasis. It plays a key role in skeletal structure and function, muscle contraction, and neurotransmission . Bone remodeling, which is maintained through a constant balance between calcium resorption and deposition, is also influenced by this compound .
Pharmacokinetics
The pharmacokinetic properties of calcium glucoheptonate contribute to its bioavailability. As a highly soluble calcium salt, it is readily absorbed in the gastrointestinal tract . The relative oral bioavailability of calcium from calcium glucoheptonate, compared to calcium carbonate, was found to be 92% within 6 hours and 89% within 12 hours after administration .
Result of Action
The administration of calcium glucoheptonate results in increased calcium uptake and proliferation of osteoblast-like MG-63 cells . It also increases the expression of osteogenic markers such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin . These effects contribute to the strengthening of bones and the proper functioning of the heart, muscles, and nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium glucoheptonate. For instance, the bioavailability of calcium glucoheptonate might be influenced by factors such as diet, age, and health status . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Calcium glucoheptonate plays a significant role in biochemical reactions. As a calcium supplement, it contributes to the maintenance of normal bone and teeth structure, muscle function, and neurotransmission
Cellular Effects
Calcium glucoheptonate has been observed to have positive effects on osteoblast-like MG-63 cells. It increases cell proliferation and calcium uptake . It also up-regulates the expression of osteocalcin, COL-1, and SPARC genes . These effects suggest that calcium glucoheptonate could play a role in increasing bone mineral density .
Molecular Mechanism
It is known that it increases the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .
Temporal Effects in Laboratory Settings
In a study comparing the relative oral bioavailability of calcium from calcium glucoheptonate to that of calcium carbonate, it was found that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours after administration .
Dosage Effects in Animal Models
It is generally recommended that mammals receive a dose of 1 g calcium per 50 kg body weight by slow intravenous injection .
Metabolic Pathways
Calcium glucoheptonate is involved in the calcium metabolic pathway. It is used as a supplement to increase calcium levels in the body, which is essential for various physiological functions including bone health and muscle function .
Eigenschaften
| { "Design of the Synthesis Pathway": "Calcium glucoheptonate can be synthesized by reacting gluconic acid with calcium hydroxide in water. The reaction results in the formation of calcium gluconate which is then reacted with heptanoic acid to form calcium glucoheptonate.", "Starting Materials": [ "Gluconic acid", "Calcium hydroxide", "Heptanoic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 1 mole of gluconic acid in water.", "Step 2: Add 1 mole of calcium hydroxide to the solution and stir until the calcium hydroxide dissolves.", "Step 3: Heat the solution to 70-80°C and maintain the temperature for 2-3 hours.", "Step 4: Cool the solution to room temperature and filter the precipitate.", "Step 5: Dissolve the precipitate in water.", "Step 6: Add 1 mole of heptanoic acid to the solution and stir for 1 hour.", "Step 7: Add 1 mole of calcium hydroxide to the solution and stir until the calcium hydroxide dissolves.", "Step 8: Heat the solution to 70-80°C and maintain the temperature for 2-3 hours.", "Step 9: Cool the solution to room temperature and filter the precipitate.", "Step 10: Dry the precipitate at 60-70°C to obtain calcium glucoheptonate." ] } | |
CAS-Nummer |
17140-60-2 |
Molekularformel |
C14H26CaO16 |
Molekulargewicht |
490.42 g/mol |
IUPAC-Name |
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |
InChI-Schlüssel |
FATUQANACHZLRT-XBQZYUPDSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Andere CAS-Nummern |
17140-60-2 |
Verwandte CAS-Nummern |
87-74-1 (Parent) |
Löslichkeit |
Soluble |
Synonyme |
alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




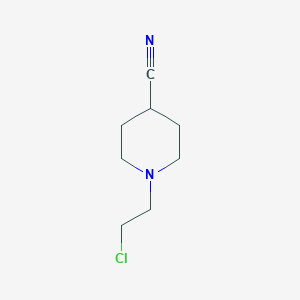


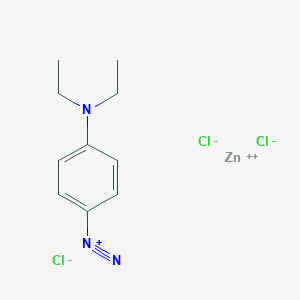
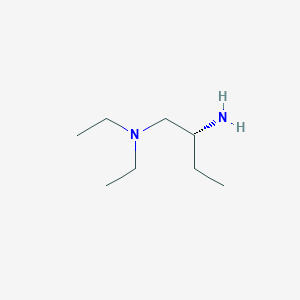
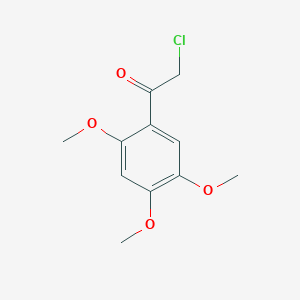


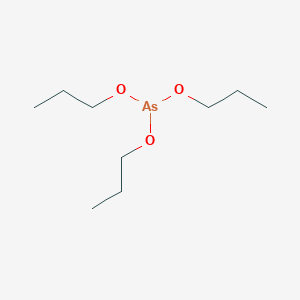
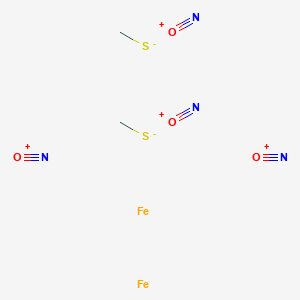
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)

